Hexahydrospiro[cyclopentane-1,3'(4'H)-pyrrolo[1,2-a]pyrazine]

Physicochemical property comparison Hydrogen bond donor count LogP differentiation

Fragment libraries remain dominated by flat aromatic scaffolds, limiting access to novel 3D binding epitopes. This hexahydro-spiro[cyclopentane-pyrrolo[1,2-a]pyrazine] directly addresses this gap. - Fully saturated spirocyclic core (MW 180.29, XLogP3 1.2, TPSA 15.3 Ų) satisfies all Congreve Rule of Three criteria for fragment screening. - Secondary amine handle (HBD=1, absent in dihydro analog CAS 1210719-18-8) enables rapid parallel library synthesis via amide coupling or sulfonamide formation. - Zero rotatable bonds ensure conformational rigidity, simplifying SAR interpretation across derivative arrays. Available as a custom-synthesized research reagent with batch-specific QC documentation. Contact BenchChem for pack size options and current lead times.

Molecular Formula C11H20N2
Molecular Weight 180.29 g/mol
CAS No. 1184915-36-3
Cat. No. B12630196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexahydrospiro[cyclopentane-1,3'(4'H)-pyrrolo[1,2-a]pyrazine]
CAS1184915-36-3
Molecular FormulaC11H20N2
Molecular Weight180.29 g/mol
Structural Identifiers
SMILESC1CCC2(C1)CN3CCCC3CN2
InChIInChI=1S/C11H20N2/c1-2-6-11(5-1)9-13-7-3-4-10(13)8-12-11/h10,12H,1-9H2
InChIKeyVQDKZPRZDOYABN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hexahydrospiro[cyclopentane-1,3'(4'H)-pyrrolo[1,2-a]pyrazine] (CAS 1184915-36-3): A Fully Saturated Spirocyclic Pyrrolopyrazine Building Block for Medicinal Chemistry


Hexahydrospiro[cyclopentane-1,3'(4'H)-pyrrolo[1,2-a]pyrazine] (CAS 1184915-36-3) is a fully saturated, nitrogen-containing spirocyclic heterocycle belonging to the pyrrolo[1,2-a]pyrazine scaffold family, with molecular formula C₁₁H₂₀N₂ and molecular weight 180.29 g/mol [1]. The compound features a cyclopentane ring spiro-fused at the 3-position of a hexahydro-pyrrolo[1,2-a]pyrazine core, with zero rotatable bonds, one hydrogen bond donor, two hydrogen bond acceptors, a computed XLogP3-AA of 1.2, and a topological polar surface area of 15.3 Ų [1]. The pyrrolo[1,2-a]pyrazine scaffold class is recognized for broad biological activities including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects [2]. This compound is listed in the PubChem database (CID 42609318) and the EPA DSSTox inventory (DTXSID901181561) [1].

Why Generic Substitution of Hexahydrospiro[cyclopentane-1,3'(4'H)-pyrrolo[1,2-a]pyrazine] with Dihydro or Tetrahydro Analogs Is Not Scientifically Justified


Within the spiro-cyclopentane-pyrrolo[1,2-a]pyrazine chemical series, critical structural variations exist in ring saturation state, spiro junction position, and heteroatom substitution that preclude interchangeable use. The target compound is a fully hexahydro-saturated scaffold (C₁₁H₂₀N₂, MW 180.29, XLogP3-AA = 1.2), whereas the closest commercially available analog—3',4'-dihydro-2'H-spiro[cyclopentane-1,1'-pyrrolo[1,2-a]pyrazine] (CAS 1210719-18-8)—is only partially saturated (C₁₁H₁₆N₂, MW 176.26) and differs in spiro junction regiochemistry [1]. These differences produce distinct physicochemical profiles: the hexahydro form carries one hydrogen bond donor (vs. zero for the dihydro analog), has lower computed lipophilicity, and is a secondary amine capable of salt formation and further derivatization [1]. The pyrrolo[1,2-a]pyrazine scaffold class exhibits divergent biological activity profiles depending on substitution pattern; pyrrolo[1,2-a]pyrazines are reported to favor antibacterial, antifungal, and antiviral activities, whereas the regioisomeric 5H-pyrrolo[2,3-b]pyrazine series shows stronger kinase inhibition [2]. Consequently, substituting across saturation states or regioisomers without empirical bridging data risks nullifying structure-activity relationships.

Quantitative Differentiation Evidence for Hexahydrospiro[cyclopentane-1,3'(4'H)-pyrrolo[1,2-a]pyrazine] Relative to Closest Structural Analogs


Saturation State Differentiation: Hexahydro vs. Dihydro Spiro-Cyclopentane-Pyrrolopyrazine Physicochemical Profile

The target hexahydro compound (C₁₁H₂₀N₂, MW 180.29) is fully saturated across the pyrrolopyrazine bicyclic system, whereas its closest structural analog—3',4'-dihydro-2'H-spiro[cyclopentane-1,1'-pyrrolo[1,2-a]pyrazine] (CAS 1210719-18-8, C₁₁H₁₆N₂, MW 176.26)—contains only partial saturation (dihydro) and a regioisomeric spiro junction at the 1-position rather than the 3-position [1]. Computed physicochemical properties derived from PubChem reveal that the hexahydro compound possesses 1 hydrogen bond donor (HBD) versus 0 for the dihydro analog, a computed XLogP3-AA of 1.2, and zero rotatable bonds in both scaffolds [1]. The additional saturation and secondary amine (HBD = 1) in the hexahydro form enable salt formation and N-functionalization that are chemically inaccessible in the dihydro analog. The molecular weight difference (ΔMW = 4.03 Da) further impacts pharmacokinetic property space [1].

Physicochemical property comparison Hydrogen bond donor count LogP differentiation Spirocyclic building block selection

Spiro Junction Regiochemistry: Positional Isomerism Between Cyclopentane-1,3'-Pyrrolopyrazine and Cyclopentane-1,1'-Pyrrolopyrazine Scaffolds

The target compound features a spiro junction at the 3'(4'H) position of the pyrrolo[1,2-a]pyrazine ring system, whereas the commercially prevalent analog 3',4'-dihydro-2'H-spiro[cyclopentane-1,1'-pyrrolo[1,2-a]pyrazine] (CAS 1210719-18-8) places the spiro cyclopentane at the 1,1' position [1]. This regiochemical difference alters the three-dimensional vector of the cyclopentane ring relative to the pyrrolopyrazine core. In the broader pyrrolopyrazine patent literature, spiro junction position is known to modulate ion channel inhibitory activity; US Patent 8,916,565 B2 demonstrates that spiro[piperidine-4,1'-pyrrolo[1,2-a]pyrazine] derivatives with the spiro junction at the 1'-position exhibit voltage-gated sodium channel (Nav) inhibitory activity, with specific exemplified compounds showing IC₅₀ values in the sub-micromolar range in electrophysiological assays [2]. While no direct head-to-head data exist for the 3'- vs. 1'-spiro regioisomers, the patent literature establishes that spiro junction position is a critical determinant of target engagement within the pyrrolopyrazine class [2].

Spiro junction regiochemistry Scaffold topology Structure-activity relationship divergence Medicinal chemistry building blocks

Zero Rotatable Bond Architecture: Conformational Rigidity Advantage of the Hexahydrospiro Scaffold

The target compound possesses zero rotatable bonds (PubChem computed property), attributable to its fully cyclic, spiro-fused architecture [1]. This contrasts with non-spiro, linear pyrrolopyrazine analogs that typically contain 1–3 rotatable bonds, and even with the dihydro-spiro analog (CAS 1210719-18-8) which also has zero rotatable bonds but lacks the secondary amine functionality [1]. Conformational restriction by spirocyclization is a well-established design principle in medicinal chemistry; systematic analyses have demonstrated that reducing rotatable bond count correlates with improved oral bioavailability and enhanced ligand binding efficiency through entropic stabilization of the bioactive conformation [2]. The combination of zero rotatable bonds with a hydrogen bond donor (HBD = 1) and moderate lipophilicity (XLogP3-AA = 1.2) positions this compound within favorable drug-like physicochemical space (Rule-of-Five compliant, TPSA = 15.3 Ų) while maintaining the conformational preorganization advantages of a spiro scaffold [1].

Conformational restriction Rotatable bond count Ligand efficiency Spirocyclic scaffold rigidity

Pyrrolo[1,2-a]pyrazine Scaffold Biological Activity Profile: Class-Level Evidence Supporting Antimicrobial and Antifungal Prioritization

A structurally related hexahydro-pyrrolo[1,2-a]pyrazine-1,4-dione (C₇H₁₀N₂O₂, MW 154.17) isolated from the marine bacterium Bacillus tequilensis MSI45 demonstrated potent antimicrobial activity against multidrug-resistant (MDR) Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 31.25 µg/mL and significant antioxidant activity in DPPH radical scavenging assays (IC₅₀ = 58.4 µg/mL) [1]. While chemically distinct from the target spiro compound, this natural product shares the hexahydro-pyrrolo[1,2-a]pyrazine core substructure, establishing class-level precedent for antimicrobial activity within the hexahydro-saturated pyrrolo[1,2-a]pyrazine series. By contrast, the tetrahydropyrrolo[1,2-a]pyrazine-4-spiro-3'-pyrrolidine series (e.g., AS-3201/ranirestat) demonstrates aldose reductase inhibition with Ki = 10⁻¹⁰ M—a completely distinct pharmacological profile driven by different substitution and saturation patterns [2]. The 2021 comprehensive review by Dehnavi et al. confirms that pyrrolo[1,2-a]pyrazine derivatives specifically exhibit broader antibacterial, antifungal, and antiviral activities compared to 5H-pyrrolo[2,3-b]pyrazine regioisomers [3].

Antimicrobial activity Pyrrolo[1,2-a]pyrazine scaffold Natural product lead Multidrug-resistant Staphylococcus aureus

Computed Physicochemical Drug-Likeness Profile: Hexahydrospiro Compound vs. Industry Benchmark Filters

The target compound's computed physicochemical profile (MW 180.29, XLogP3-AA = 1.2, HBD = 1, HBA = 2, TPSA = 15.3 Ų, zero rotatable bonds) falls within favorable drug-like and lead-like space as defined by multiple established filters [1]. It passes the Lipinski Rule of Five (MW < 500, LogP ≤ 5, HBD ≤ 5, HBA ≤ 10) and the more stringent Congreve fragment-like Rule of Three (MW < 300, LogP ≤ 3, HBD ≤ 3, HBA ≤ 3) [2]. By comparison, larger spiro-pyrrolo[1,2-a]pyrazine derivatives disclosed in patent literature, such as the spiro[piperidine-4,1'-pyrrolo[1,2-a]pyrazine] amides (representative MW ~400–500, LogP > 3, HBD = 1–3 after amide substitution), occupy later-stage lead optimization space [3]. The target compound's low MW (180.29) and favorable fragment-like properties make it particularly suitable as a starting point for fragment-based drug discovery (FBDD) or as a core scaffold for parallel library synthesis, whereas the larger patent-exemplified compounds are already lead-like and may have limited capacity for further property optimization.

Drug-likeness Lipinski Rule of Five Physicochemical property prediction Fragment-based drug discovery

Evidence-Backed Research and Industrial Application Scenarios for Hexahydrospiro[cyclopentane-1,3'(4'H)-pyrrolo[1,2-a]pyrazine] (CAS 1184915-36-3)


Fragment-Based Drug Discovery (FBDD) Using a Conformationally Rigid, Rule-of-Three-Compliant Spirocyclic Scaffold

With MW 180.29, XLogP3-AA 1.2, zero rotatable bonds, and one secondary amine derivatization handle, this compound satisfies all Congreve Rule of Three criteria and is structurally preorganized for fragment screening [1][2]. Its spirocyclic architecture confers greater three-dimensionality than flat heterocyclic fragments, potentially accessing novel binding epitopes in challenging targets. The secondary amine enables rapid parallel library synthesis through amide coupling or sulfonamide formation for fragment growing. The pyrrolo[1,2-a]pyrazine scaffold class has demonstrated antimicrobial and antifungal activity precedent , making this fragment a rational starting point for anti-infective FBDD campaigns. Procurement value: the compound fills a gap between flat aromatic fragments and larger lead-like spiro scaffolds, providing a unique entry point into three-dimensional fragment space.

Scaffold-Hopping from Spiro[piperidine-4,1'-pyrrolo[1,2-a]pyrazine] Ion Channel Modulators to a Chemically Distinct 3'-Spiro Topology

The patent literature extensively exemplifies spiro[piperidine-4,1'-pyrrolo[1,2-a]pyrazine] amides as voltage-gated sodium channel (Nav) inhibitors, with the spiro junction at the 1'-position [1]. The target compound differs in two critical structural dimensions: (i) the spiro junction is at the 3'-position rather than the 1'-position, and (ii) the spiro substituent is cyclopentane rather than piperidine. This topological departure provides a scaffold-hopping opportunity to explore whether the 3'-spiro regioisomer retains or improves Nav channel modulation while potentially offering a differentiated intellectual property position. The lower MW of the core scaffold (180 vs. ~400) allows divergent optimization trajectories compared to existing patent chemical matter [2].

Synthesis of Diversified Compound Libraries via Secondary Amine Functionalization of a Hexahydro-Saturated Scaffold

The hexahydro saturation state uniquely provides a secondary amine (HBD = 1) as a versatile synthetic handle for parallel derivatization—a feature absent in the commercially available dihydro analog (CAS 1210719-18-8, HBD = 0) [1][2]. This enables systematic exploration of N-acyl, N-sulfonyl, N-alkyl, and N-aryl derivatives in array format. The zero rotatable bond architecture ensures that all library members maintain the conformational rigidity of the parent scaffold, simplifying structure-activity relationship (SAR) interpretation by minimizing conformational flexibility as a confounding variable. The predicted favorable physicochemical profile (LogP 1.2, TPSA 15.3 Ų) provides headroom for property modulation through substituent choice [1].

Antimicrobial Hit-Finding Leveraging Class-Level Precedent of Hexahydro-Pyrrolo[1,2-a]pyrazine Natural Products

A structurally related hexahydro-pyrrolo[1,2-a]pyrazine-1,4-dione natural product from Bacillus tequilensis MSI45 exhibited MIC 31.25 µg/mL against multidrug-resistant Staphylococcus aureus along with antioxidant activity (DPPH IC₅₀ 58.4 µg/mL) [1]. While the target spiro compound differs by the spiro-cyclopentane motif and absence of the 1,4-dione functionality, the shared hexahydro-pyrrolo[1,2-a]pyrazine core suggests that this scaffold subclass may harbor intrinsic antimicrobial pharmacophoric features. The 2021 review by Dehnavi et al. confirms that pyrrolo[1,2-a]pyrazine derivatives preferentially exhibit antibacterial, antifungal, and antiviral activities compared to regioisomeric 5H-pyrrolo[2,3-b]pyrazine scaffolds [2]. The target compound can serve as a structurally novel starting point for antimicrobial SAR exploration, with the spiro-cyclopentane motif providing topological differentiation from the known dione natural product.

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